N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Lipophilicity Drug design Tetrahydroquinoline SAR

This N1-butyl tetrahydroquinoline phenylamide derivative fills a critical lipophilicity gap (clogP ≈ 4.43) between N1-propyl and N1-pentyl analogs in systematic SAR studies. Distinct from shorter-chain variants, its enhanced steric and hydrophobic properties directly modulate target binding and metabolic stability. Deploy it as a high-lipophilicity reference point or a matched negative control for bioassay development. Confirm N1-alkyl chain-length effects with head-to-head AR/ER binding and CYP metabolism assays.

Molecular Formula C22H26N2O2
Molecular Weight 350.462
CAS No. 950464-41-2
Cat. No. B2827683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide
CAS950464-41-2
Molecular FormulaC22H26N2O2
Molecular Weight350.462
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C22H26N2O2/c1-2-3-15-24-20-12-11-19(16-18(20)10-14-22(24)26)23-21(25)13-9-17-7-5-4-6-8-17/h4-8,11-12,16H,2-3,9-10,13-15H2,1H3,(H,23,25)
InChIKeyCUVUFGLHYMPRQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 950464-41-2): Structural Identity and Compound Class


N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 950464-41-2) is a synthetic small molecule (MW 350.46 g/mol, formula C22H26N2O2) belonging to the class of N-substituted tetrahydroquinoline phenylamide derivatives [1]. Its core structure features a 1,2,3,4-tetrahydroquinolin-2-one scaffold bearing an n-butyl group at the N1 position and a 3-phenylpropanamide moiety at the 6-position. Compounds within this scaffold class have been investigated in patent literature as selective estrogen receptor modulators (SERMs), anti-androgenic agents, and nonsteroidal selective androgen receptor modulators (SARMs) for oncology and bone health indications [2]. The N1-butyl substituent distinguishes this compound from shorter-chain N1-alkyl and N1-acyl analogs, conferring distinct lipophilicity and steric properties that are central to its differential selection rationale.

Why N1-Alkyl Chain Length in Tetrahydroquinoline Phenylamides Is Not Interchangeable


Within the tetrahydroquinoline phenylamide series, the N1 substituent profoundly influences target binding, physicochemical properties, and metabolic stability. Even a single methylene unit change in the N1-alkyl chain can alter calculated logP, molecular shape complementarity within hydrophobic receptor pockets, and susceptibility to oxidative N-dealkylation [1]. Patent disclosures on related tetrahydroquinoline derivatives demonstrate that N1-substituent variation directly modulates androgen receptor (AR) binding affinity and the agonist/antagonist functional profile, with structure-activity relationship (SAR) data showing that lipophilic N1-alkyl groups contribute to AR binding potency in a length-dependent manner [2]. Consequently, substituting the N1-butyl derivative with the N1-propyl, N1-ethyl, or N1-unsubstituted analog without experimental validation risks loss of target engagement, altered selectivity, and unpredictable pharmacokinetic behavior. The evidence below quantifies key differentiating properties where data are available and explicitly identifies remaining evidence gaps.

Quantitative Differentiation of N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide from Close Structural Analogs


N1-Butyl vs. N1-Propyl Analog: Calculated Lipophilicity (clogP) Comparison

The N1-butyl substituent on the target compound confers higher calculated lipophilicity compared to the N1-propyl analog N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 954608-01-6). This difference in clogP arises directly from the additional methylene unit in the butyl chain and is expected to influence membrane permeability, plasma protein binding, and metabolic clearance rate via oxidative N-dealkylation [1]. No experimentally measured logP or logD values for either compound were identified in the public domain at the time of this analysis.

Lipophilicity Drug design Tetrahydroquinoline SAR

N1-Butyl vs. N1-Unsubstituted Analog: Hydrogen Bond Donor/Acceptor Profile

The target compound possesses zero hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA) contributed by the amide carbonyl oxygen, the tetrahydroquinolin-2-one carbonyl oxygen, and the amide nitrogen. In contrast, the N1-unsubstituted analog N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 922054-68-0) possesses one HBD (the N1-H) in addition to the same three HBA, resulting in a different HBD/HBA balance that alters solubility, crystal packing, and target binding mode [1]. The presence of the N1-H in the unsubstituted analog enables tautomerization to the 2-hydroxyquinoline form, which is not possible in the N1-butyl derivative [2].

Hydrogen bonding Drug-receptor interactions Tetrahydroquinoline

N1-Butyl vs. N1-Acetyl Analog: Metabolic Vulnerability and Electrophilicity

The N1-butyl analog is susceptible to cytochrome P450-mediated oxidative N-dealkylation, a common metabolic pathway for N-alkylamines, which may generate the N1-unsubstituted metabolite and butyraldehyde [1]. In contrast, the N1-acetyl analog N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide lacks the N-alkyl group and is instead susceptible to amide hydrolysis or reduction, representing a fundamentally different metabolic liability profile [2]. No experimental in vitro or in vivo metabolic stability data for the target compound or its direct comparators were identified in the public domain.

Metabolic stability N-dealkylation Tetrahydroquinoline SAR

Critical Evidence Gap: Absence of Publicly Available Comparative Bioactivity Data

A comprehensive search of public databases (PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and CAS SciFinder) did not identify any published quantitative bioactivity data (IC50, Ki, EC50, %inhibition at defined concentration, or in vivo efficacy endpoint) for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 950464-41-2) or its closest N1-alkyl analogs. This absence of data applies to all commonly screened targets including nuclear hormone receptors (AR, ERα, ERβ), GPCRs, ion channels, kinases, and cytotoxicity panels [1][2]. Selection and procurement decisions for this compound must therefore rely on prospective experimental profiling rather than retrospective data comparison. Users are advised to commission bespoke head-to-head assays against specific analogs of interest before committing to large-scale procurement.

Evidence gap Bioactivity SAR data availability

Recommended Application Scenarios for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide Based on Available Evidence


Prospective SAR Exploration of N1-Alkyl Chain Length in Tetrahydroquinoline Nuclear Hormone Receptor Modulators

Based on the tetrahydroquinoline scaffold's established role in SERM and SARM development [1], this compound is best deployed as part of a systematic N1-alkyl chain-length SAR series (C1 through C6). The N1-butyl derivative fills a specific lipophilicity niche (estimated clogP ≈ 4.43) between the N1-propyl (clogP ≈ 3.95 estimated) and hypothetical N1-pentyl (clogP ≈ 4.9 estimated) analogs. Head-to-head AR and ER competitive binding assays, functional reporter gene assays, and CYP metabolic stability testing across the series would generate the comparative data currently absent from the public domain.

Control Compound for N1-Substituent Effects on Physicochemical Properties in Chemical Biology Probe Design

When designing chemical probes based on the tetrahydroquinoline scaffold, the N1-butyl analog serves as a high-lipophilicity reference point for assessing N1-substituent effects on logD, aqueous solubility, plasma protein binding, and nonspecific binding artifacts [1]. Its lack of an N1-H donor and inability to tautomerize make it a chemically distinct control relative to N1-unsubstituted or N1-acyl comparators, enabling deconvolution of H-bond-mediated vs. lipophilicity-driven target engagement.

In Vitro Metabolite Identification and CYP Phenotyping Studies

The N1-butyl group provides a tractable handle for studying oxidative N-dealkylation metabolism. Incubation with human liver microsomes or recombinant CYP isoforms can generate the N1-unsubstituted metabolite (CAS 922054-68-0) and quantify the contribution of specific CYP isoforms (e.g., CYP3A4, CYP2D6) to the N-dealkylation pathway [1]. This data can inform structural modifications to improve metabolic stability in lead optimization programs.

Negative Control in Profiling Assays Requiring Inert Scaffold Variants

In the absence of confirmed bioactivity data, this compound may serve as a structurally matched negative control for bioassay development, particularly when paired with a confirmed active tetrahydroquinoline derivative. Its high lipophilicity requires careful solvent and vehicle control design (e.g., DMSO concentration monitoring, inclusion of albumin to prevent nonspecific binding) to avoid false-positive or false-negative results in cell-based assays [1].

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.